N-[(5-benzoylthiophen-2-yl)methyl]cyclobutanecarboxamide
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Overview
Description
N-[(5-benzoylthiophen-2-yl)methyl]cyclobutanecarboxamide is a complex organic compound that features a thiophene ring substituted with a benzoyl group and a cyclobutanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-benzoylthiophen-2-yl)methyl]cyclobutanecarboxamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(5-benzoylthiophen-2-yl)methyl]cyclobutanecarboxamide can undergo several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or iodine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the benzoyl group can yield benzyl derivatives.
Scientific Research Applications
N-[(5-benzoylthiophen-2-yl)methyl]cyclobutanecarboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of N-[(5-benzoylthiophen-2-yl)methyl]cyclobutanecarboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, while the benzoyl group can form hydrogen bonds with polar residues.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: These compounds also contain a thiophene ring and exhibit similar biological activities.
Thiazole derivatives: These compounds have a similar heterocyclic structure and are known for their diverse biological activities.
Uniqueness
N-[(5-benzoylthiophen-2-yl)methyl]cyclobutanecarboxamide is unique due to the presence of both a benzoyl-substituted thiophene ring and a cyclobutanecarboxamide moiety. This combination of functional groups can impart unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c19-16(12-5-2-1-3-6-12)15-10-9-14(21-15)11-18-17(20)13-7-4-8-13/h1-3,5-6,9-10,13H,4,7-8,11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGDFWBZPRDRRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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